MAO-B vs. MAO-A Isoform Selectivity: 6.7-Fold Preference for MAO-B in Recombinant Human Enzyme Assays
In a direct head-to-head comparison against the MAO-A isoform, 6-(benzyloxy)-3-chloroquinolin-4(1H)-one exhibits a 6.7-fold selectivity window for human MAO-B (IC₅₀ = 8,600 nM) over human MAO-A (IC₅₀ = 58,000 nM), both measured in insect cell membrane preparations using the kynuramine-to-4-hydroxyquinoline conversion assay [1]. This contrasts with the highly potent but non-selective profile of the C7-substituted analog 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, which achieves an IC₅₀ of 2.9 nM against MAO-B but with 2,750-fold selectivity over MAO-A [2], indicating that the 3-chloro-4(1H)-one core yields a distinct selectivity magnitude.
Target IC₅₀: 8,600 nM (B) vs 58,000 nM (A)
Comparator selectivity: 2,750-fold
| Evidence Dimension | MAO-B vs. MAO-A selectivity ratio (human recombinant enzymes) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 8,600 nM; MAO-A IC₅₀ = 58,000 nM |
| Comparator Or Baseline | 7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone: MAO-B IC₅₀ = 2.9 nM; selectivity = 2,750-fold |
| Quantified Difference | Target compound selectivity = 6.7-fold vs. comparator selectivity = 2,750-fold; approximately 410-fold difference in selectivity ratio |
| Conditions | Recombinant human MAO-A and MAO-B expressed in insect cell membranes; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline after 20 min (target); spectrophotometric method (comparator) |
Why This Matters
A moderate selectivity window (~6.7-fold) may be advantageous for probe compounds where complete MAO-A sparing is not required, while the 3-chloro substitution provides a chemically distinct handle from the more extensively optimized 3,4-dihydro-2(1H)-one series.
- [1] BindingDB. BDBM50450825 (CHEMBL4218690): IC₅₀ data for human MAO-B (8,600 nM) and MAO-A (58,000 nM). Charles University in Prague; curated by ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450825 View Source
- [2] Meiring L. Monoamine oxidase inhibition by novel quinolinones. MSc Dissertation, North-West University, 2014. Available at: https://repository.nwu.ac.za/items/2d5fdfd3-a5ea-4f01-bf6f-ead30f4b1f3f View Source
